2,5-Anhydro-D-mannitol Tetraacetate

Catalog No.
S686892
CAS No.
65729-88-6
M.F
C₁₄H₂₀O₉
M. Wt
332.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Anhydro-D-mannitol Tetraacetate

CAS Number

65729-88-6

Product Name

2,5-Anhydro-D-mannitol Tetraacetate

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate

Molecular Formula

C₁₄H₂₀O₉

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1

InChI Key

LRVQZSOYVOEEPQ-AAVRWANBSA-N

SMILES

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2,5-Anhydro-D-mannitol Peracetate;

Canonical SMILES

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C

Application in Gerontology Research

The Specific Scientific Field: The specific scientific field of this application is Gerontology Research .

Comprehensive and Detailed Summary of the Application: 2,5-Anhydro-D-mannitol (2,5-AM), a fructose analogue, has been identified as a novel anti-aging compound . It has been shown to extend the Chronological Lifespan (CLS) of yeast Saccharomyces cerevisiae , which is a well-established model system for investigating interventions of human post-mitotic cellular aging . The compound has also been reported to have anti-aging activity in human cells .

Thorough Summary of the Results or Outcomes Obtained: The results of the application showed that 2,5-AM extended the CLS of the yeast . It was suggested that 2,5-AM could be used individually or in combination with other anti-aging interventions . In human cells, the anti-aging activity of 2,5-AM was also observed .

Application in Hepatology Research

The Specific Scientific Field: The specific scientific field of this application is Hepatology Research .

Comprehensive and Detailed Summary of the Application: 2,5-Anhydro-D-mannitol (2,5-AM), a fructose analogue, has been identified as a compound that can alter liver cell membrane potential (V (m)) . It has been shown to deplete liver cells of ATP , which is a crucial molecule that provides energy for many processes in living cells.

Detailed Description of the Methods of Application or Experimental Procedures: The method of application involves the use of liver cells in situ and in superfused liver slices . The effect of 2,5-AM on the liver cell membrane potential is measured, providing insights into the cellular mechanisms of action of this compound .

Application in Cancer Research

The Specific Scientific Field: The specific scientific field of this application is Cancer Research .

Comprehensive and Detailed Summary of the Application: 2,5-Anhydro-D-mannitol (2,5-AM), a fructose analogue, has been identified as a compound that can inhibit gluconeogenesis and cancer . It has been shown to increase the Chronological Lifespan (CLS) of yeast Saccharomyces cerevisiae , which is a well-established model system for investigating interventions of human post-mitotic cellular aging .

Thorough Summary of the Results or Outcomes Obtained: The results of the application showed that 2,5-AM extended the CLS of the yeast . It was suggested that 2,5-AM could be used individually or in combination with other anti-aging interventions .

2,5-Anhydro-D-mannitol Tetraacetate is a derivative of D-mannitol, a sugar alcohol that plays a significant role in various biological processes. This compound has the molecular formula C₁₄H₂₀O₉ and a molecular weight of 332.30 g/mol. It is characterized by the presence of four acetyl groups attached to the anhydro sugar structure, which enhances its stability and solubility in organic solvents such as ethyl acetate and methanol .

The chemical behavior of 2,5-Anhydro-D-mannitol Tetraacetate is largely influenced by its acetyl groups. These groups can undergo hydrolysis in the presence of water or specific enzymes, leading to the regeneration of D-mannitol. The compound can also participate in various esterification reactions due to the reactivity of its hydroxyl groups, making it useful for synthesizing other derivatives or conjugates .

2,5-Anhydro-D-mannitol Tetraacetate exhibits notable biological activities. It has been studied for its potential as an antimetabolic agent and has shown promise in modulating metabolic pathways. Specifically, it influences gluconeogenesis and has been linked to increased food intake in animal models . Its structural similarity to other sugar alcohols allows it to interact with biological systems effectively, potentially serving as a therapeutic agent in metabolic disorders.

The synthesis of 2,5-Anhydro-D-mannitol Tetraacetate typically involves the acetylation of 2,5-Anhydro-D-mannitol using acetic anhydride or acetyl chloride in the presence of a base catalyst. The process can be optimized by controlling temperature and reaction time to achieve higher yields and purity levels. Following synthesis, purification methods such as recrystallization or chromatography are commonly employed to isolate the desired compound .

Interaction studies have shown that 2,5-Anhydro-D-mannitol Tetraacetate can modulate metabolic pathways by acting on insulin signaling and glucose metabolism. Its ability to inhibit gluconeogenesis suggests potential applications in managing diabetes and obesity. Further research is necessary to elucidate its mechanisms of action and interactions with other metabolic agents .

Several compounds share structural similarities with 2,5-Anhydro-D-mannitol Tetraacetate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
D-MannitolC₆H₁₂O₆A naturally occurring sugar alcohol; used as a diuretic.
2,3-Anhydro-D-mannitolC₆H₁₂O₅Related anhydro sugar; involved in similar metabolic pathways.
D-SorbitolC₆H₁₄O₆Another sugar alcohol; commonly used as a sweetener and humectant.
2,5-Anhydro-D-glucitolC₆H₁₂O₅Similar structure; involved in osmotic regulation processes.

Uniqueness: 2,5-Anhydro-D-mannitol Tetraacetate is unique due to its tetra-acetylated form, which enhances its stability and solubility compared to its non-acetylated counterparts. This modification allows for better utilization in biological systems and potential therapeutic applications that other similar compounds may not offer .

XLogP3

0.6

Wikipedia

[(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name)

Dates

Last modified: 04-15-2024

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